2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound characterized by the presence of both nitro and chloro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Formation of 4-(4-Chlorophenyl)-4-oxobutanoic Acid: This intermediate can be synthesized through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of 4-(4-chlorophenyl)-4-oxobutanoic acid with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Chlorophenyl)-4-oxobutanoic acid and 2-(4-Nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used in the development of new drugs due to its potential biological activity. The presence of both nitro and chloro groups suggests it may exhibit antimicrobial or anticancer properties, although specific studies would be required to confirm such activities.
Industry
In materials science, this compound could be used in the production of polymers or as a precursor for the synthesis of dyes and pigments. Its unique structure may impart desirable properties to the final materials, such as enhanced stability or specific optical characteristics.
Mechanism of Action
The biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is likely mediated through its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects. The chloro group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-bromophenyl)-4-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-fluorophenyl)-4-oxobutanoate: Contains a fluorine atom instead of chlorine.
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate: Contains a methyl group instead of chlorine.
Uniqueness
The presence of both nitro and chloro groups in 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate makes it unique compared to its analogs. The nitro group provides a site for reduction reactions, while the chloro group allows for nucleophilic substitution, offering a wide range of chemical reactivity. This dual functionality enhances its versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C18H14ClNO6 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H14ClNO6/c19-14-5-1-12(2-6-14)16(21)9-10-18(23)26-11-17(22)13-3-7-15(8-4-13)20(24)25/h1-8H,9-11H2 |
InChI Key |
PIXDFLPYNOIISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.